2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQBJROVLSJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group would produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide with related compounds:
Key Structural Observations :
- Fluorination : The 2,6-difluorophenyl group is conserved across analogs, enhancing metabolic stability and membrane permeability .
- Heterocyclic Diversity : Substitution with thiophene, furan, or thiazole modulates electronic properties and steric bulk. For example, RO2959’s thiazole-pyrazine system enhances CRAC channel affinity, while the furan-thiophene hybrid in the target compound may favor π-π stacking in hydrophobic pockets.
Biological Activity
2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a difluorobenzamide moiety and a furan-thiophene hybrid structure, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.36 g/mol. The compound features:
- Difluorobenzamide : Enhances lipophilicity and may influence receptor binding.
- Furan and Thiophene Rings : Known for their biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds similar to this compound. These include:
Anticancer Activity
Research indicates that compounds containing furan and thiophene derivatives exhibit significant anticancer properties. For example:
- Mechanism : These compounds often act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Case Study : A related compound demonstrated potent inhibition of HDACs with selectivity for class IIa HDACs, showing potential for cancer therapeutics .
Antiviral Properties
Compounds with similar heterocyclic structures have been investigated for antiviral activity:
- Mechanism : They may inhibit viral replication by targeting specific viral enzymes or host cell pathways.
- Research Findings : Certain derivatives showed efficacy against hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The presence of the furan moiety is linked to anti-inflammatory properties:
- Mechanism : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Evidence : Studies indicate that furan-containing compounds can reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
- Functional Group Variation : Modifications in the thiophene and furan rings can significantly alter the biological profile, affecting potency and selectivity against various targets .
Potential Applications
Given its promising biological activities, this compound could have several applications:
- Cancer Therapy : As an HDAC inhibitor or as part of combination therapies.
- Antiviral Drug Development : Targeting viral polymerases or other critical enzymes.
- Anti-inflammatory Agents : For treating chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
